molecular formula C7H5I2NO2 B1265519 4-Amino-3,5-diiodobenzoic acid CAS No. 2122-61-4

4-Amino-3,5-diiodobenzoic acid

Cat. No.: B1265519
CAS No.: 2122-61-4
M. Wt: 388.93 g/mol
InChI Key: WXTVPMWCUMEVSZ-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodobenzoic acid is an aromatic compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol It is a derivative of benzoic acid, characterized by the presence of two iodine atoms at the 3 and 5 positions and an amino group at the 4 position

Preparation Methods

The synthesis of 4-Amino-3,5-diiodobenzoic acid typically involves an alkali-catalyzed addition amination reaction at the ortho position of benzoic acid, followed by acid-base neutralization . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

4-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-3,5-diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-diiodobenzoic acid involves its ability to form linkages through nucleophile-electrophile coupling, facilitated by the carboxylic acid and amine functionalities . The iodine atoms serve as functional sites for cross-coupling transformations, allowing the compound to participate in various chemical reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

4-Amino-3,5-diiodobenzoic acid can be compared with other similar compounds, such as:

Biological Activity

4-Amino-3,5-diiodobenzoic acid (ADIBA) is an organic compound characterized by a benzene ring substituted with two iodine atoms at the 3 and 5 positions, an amino group at the 4 position, and a carboxylic acid group. Its unique structure contributes to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of ADIBA, highlighting its synthesis, properties, and relevant studies.

  • Molecular Formula : C₇H₅I₂NO₂
  • Molecular Weight : 388.93 g/mol
  • CAS Number : 2122-61-4
  • Melting Point : >300 °C

Synthesis

ADIBA can be synthesized through various methods, including:

  • Iodination of p-Aminobenzoic Acid : This method typically yields good results and has been documented in literature .
  • Diazotization and Coupling Reactions : These reactions allow for the introduction of different functional groups and can enhance biological activity.

Anthelmintic Activity

One notable study investigated the anthelmintic properties of ADIBA. The compound was tested against earthworms (Megascoplex konkanensis, Pontoscotex corethruses, and Eudrilus eugeniae) and demonstrated moderate to good bioactivity compared to standard drugs like albendazole and mebendazole at a concentration of 2 mg/mL . This suggests potential for ADIBA in treating parasitic infections.

Radiopacity in Biomaterials

ADIBA has been utilized in the development of radiopaque polymeric materials. By incorporating ADIBA into Tecoflex polymers, researchers enhanced the radiopacity of these materials, making them suitable for medical applications such as implants . The incorporation of iodine in ADIBA contributes to its radiopaque properties.

Structure-Activity Relationship (SAR)

The biological activity of ADIBA can be attributed to its structural features:

  • Iodine Substituents : The presence of iodine enhances reactivity and may contribute to biological interactions.
  • Amino Group : The amino group can participate in hydrogen bonding, influencing the compound's interaction with biological targets.

Case Studies

  • Study on Anthelmintic Activity :
    • Objective : Evaluate the efficacy of ADIBA against specific earthworm species.
    • Methodology : Administered at a dose of 2 mg/mL.
    • Results : Showed significant activity compared to control drugs .
  • Development of Radiopaque Biomaterials :
    • Objective : Enhance the radiopacity of polymeric materials for medical use.
    • Methodology : Synthesized an adduct using ADIBA and incorporated it into Tecoflex polymers.
    • Results : Improved imaging capabilities for medical implants .

Comparative Analysis

The following table compares ADIBA with structurally similar compounds regarding their properties and activities:

Compound NameStructure FeaturesNotable Properties
This compound (ADIBA)Iodine at positions 3 and 5; amino at 4Anthelmintic activity; radiopaque
2-Amino-3,5-dibromobenzoic acidBromine instead of iodinePotential antibacterial activity
2-Amino-4,5-diiodobenzoic acidAmino group at a different positionUnique electronic properties

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 4-amino-3,5-diiodobenzoic acid, and how can purity be maximized during purification?

The compound is synthesized via iodination of p-aminobenzoic acid using iodine monochloride in hydrochloric acid. Key steps include:

  • Dissolving p-aminobenzoic acid in warm 12.5% HCl, followed by addition of iodine monochloride.
  • Stirring for 1 minute, diluting with water, and maintaining the mixture at 90°C for 15 minutes to ensure complete reaction.
  • Purification via dissolution in dilute NaOH and reprecipitation with HCl to yield 81% pure product (m.p. >350°C) . Methodological Tip: Monitor reaction temperature rigorously to avoid over-iodination. Use recrystallization with water-ethanol mixtures to remove unreacted starting materials.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Employ a combination of analytical techniques:

  • Melting Point Analysis: Verify purity via the reported m.p. >350°C .
  • Spectroscopic Methods: Use 1^1H NMR to confirm aromatic proton environments and FT-IR to identify carboxylic acid (-COOH) and amino (-NH2_2) functional groups.
  • Elemental Analysis: Quantify iodine content (expected ~67.5% by mass) to validate diiodination.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for halogenated benzoic acid derivatives?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize Assays: Replicate studies under controlled conditions (e.g., pH, temperature) using high-purity samples.
  • Comparative SAR Analysis: Cross-reference activity data with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid or 3,5-dichloro-4-hydroxybenzoic acid) to identify substituent-specific trends .
  • Computational Modeling: Use molecular docking to predict binding affinities toward target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives for biological studies?

For derivatives like triazole-linked analogs:

  • Solvent Selection: Use DMSO for high-temperature reactions (e.g., hydrazide cyclization) to improve solubility and reaction rates .
  • Catalytic Additives: Introduce glacial acetic acid as a proton donor in Schiff base formations to accelerate imine bond formation .
  • Workflow Design: Employ sequential reactions (e.g., iodination followed by triazole coupling) to minimize side reactions .

Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of this compound in solution?

  • 13^{13}C NMR: Characterize carboxylate and aromatic carbon shifts to assess electronic effects of iodine substituents.
  • UV-Vis Spectroscopy: Analyze absorbance bands (e.g., π→π* transitions) to study solvatochromic behavior and charge-transfer interactions .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Methodological and Analytical Questions

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.
  • HPLC Monitoring: Quantify degradation products (e.g., deiodinated species) using C18 columns and UV detection at 254 nm.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Retrosynthesis Software: Use AI-powered tools (e.g., Pistachio, Reaxys) to propose feasible pathways for derivative synthesis .
  • Molecular Dynamics Simulations: Model solvation effects and transition states to predict reaction kinetics .

Application-Oriented Questions

Q. How can this compound serve as a precursor for radiopharmaceuticals or contrast agents?

  • Iodine-131 Labeling: Exploit the diiodo substituents for radioisotope incorporation in imaging probes.
  • Bifunctional Chelators: Modify the carboxylate group to coordinate metal ions (e.g., 99m^{99m}Tc) for SPECT imaging .
  • In Vivo Stability Testing: Assess metabolic degradation using LC-MS/MS to validate suitability for biomedical applications .

Q. What experimental approaches are suitable for evaluating the enzyme inhibition potential of this compound derivatives?

  • Kinetic Assays: Measure IC50_{50} values against target enzymes (e.g., tyrosinase or cyclooxygenase) using spectrophotometric methods.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .
  • Molecular Probes: Synthesize fluorescent analogs (e.g., benzoxazole-linked derivatives) to track enzyme interactions in real-time .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses of this compound?

  • Root-Cause Analysis: Investigate iodine monochloride purity, side reactions (e.g., mono- vs. diiodination), or thermal decomposition.
  • Process Optimization: Implement Design of Experiments (DoE) to identify critical parameters (e.g., HCl concentration, reaction time) .
  • Reporting Standards: Document yield calculations, purification losses, and analytical validation in supplementary materials for reproducibility .

Properties

IUPAC Name

4-amino-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVPMWCUMEVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175449
Record name Benzoic acid, 4-amino-3,5-diiodo-
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Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2122-61-4
Record name 4-Amino-3,5-diiodobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3,5-diiodo-
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Record name 4-Amino-3,5-diiodobenzoic acid
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Record name 4-amino-3,5-diiodobenzoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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